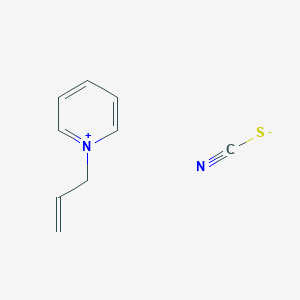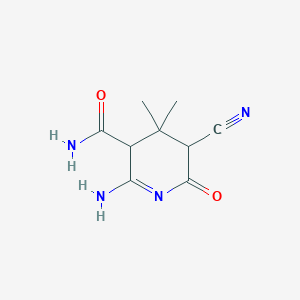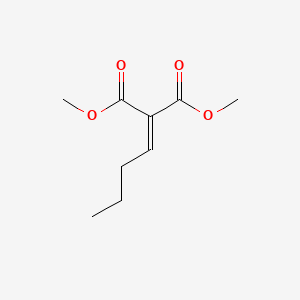![molecular formula C13H21NO2 B14716523 3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol) CAS No. 20915-19-9](/img/structure/B14716523.png)
3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di(3-hydroxypropyl)-p-toluidine is an organic compound with the molecular formula C13H21NO2 It is characterized by the presence of a p-toluidine core substituted with two 3-hydroxypropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(3-hydroxypropyl)-p-toluidine typically involves the reaction of p-toluidine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of p-toluidine attacks the electrophilic carbon of 3-chloropropanol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of N,N-Di(3-hydroxypropyl)-p-toluidine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di(3-hydroxypropyl)-p-toluidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are secondary amines.
Substitution: The major products are halogenated or esterified derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Di(3-hydroxypropyl)-p-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Di(3-hydroxypropyl)-p-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Di(3-hydroxypropyl)-m-toluidine
- N,N-Di(3-hydroxypropyl)-o-toluidine
Comparison
N,N-Di(3-hydroxypropyl)-p-toluidine is unique due to its specific substitution pattern on the p-toluidine core. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to its meta- and ortho-substituted analogs. For example, the para-substitution may result in different steric and electronic effects, influencing the compound’s interaction with molecular targets and its overall stability.
Eigenschaften
CAS-Nummer |
20915-19-9 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
3-[N-(3-hydroxypropyl)-4-methylanilino]propan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-12-4-6-13(7-5-12)14(8-2-10-15)9-3-11-16/h4-7,15-16H,2-3,8-11H2,1H3 |
InChI-Schlüssel |
BXUFDSCAFKFQHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CCCO)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
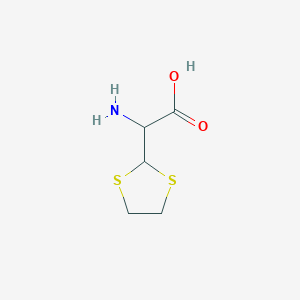
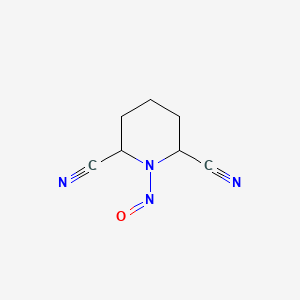

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
